molecular formula C16H23NO3 B8794317 Tert-butyl 3-(benzyloxy)cyclobutylcarbamate CAS No. 154748-62-6

Tert-butyl 3-(benzyloxy)cyclobutylcarbamate

Cat. No. B8794317
Key on ui cas rn: 154748-62-6
M. Wt: 277.36 g/mol
InChI Key: IGRBZZCEXKTXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521457B2

Procedure details

9.28 g (45 mmol) 3-benzyloxy-cyclobutancarboxylic acid (Org. Lett. 6(11), 1853-1856, 2004) are suspended in 80 ml dry tert-butanol and combined with 5.1 g (50 mmol) triethylamine and 13.8 g (50 mmol) phosphoric acid diphenylester azide. The reaction mixture is stirred for 20 h under reflux conditions. The solvent is eliminated in vacuo and the residue is taken up in dichloromethane. The organic phase is washed three times with 2 N sodium hydroxide solution, dried with sodium sulphate and the dichloromethane is eliminated in vacuo. The crude product is recrystallised from acetonitrile (1 g crude product: 5 ml acetonitrile).
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
phosphoric acid diphenylester azide
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:12][CH:11](C(O)=O)[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N:18]([CH2:21]C)CC)C.[N-]=[N+]=[N-].C1([O:32]P(=O)(O)OC2C=CC=CC=2)C=CC=CC=1.[C:43]([OH:47])([CH3:46])([CH3:45])[CH3:44]>ClCCl>[CH2:1]([O:8][CH:9]1[CH2:10][CH:11]([NH:18][C:21](=[O:32])[O:47][C:43]([CH3:46])([CH3:45])[CH3:44])[CH2:12]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC(C1)C(=O)O
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
phosphoric acid diphenylester azide
Quantity
13.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].C1(=CC=CC=C1)OP(OC1=CC=CC=C1)(O)=O
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 20 h under reflux conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed three times with 2 N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from acetonitrile (1 g crude product: 5 ml acetonitrile)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1CC(C1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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